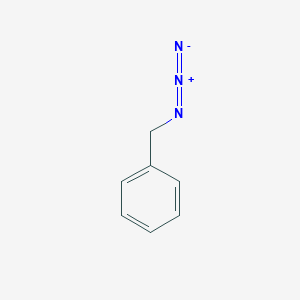

Benzyl azide

Descripción general

Descripción

Benzyl azide is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in organic synthesis. It is known to participate in reactions with terminal polyynes and can be used to synthesize a variety of structurally diverse compounds["]. The compound has been investigated under high-pressure conditions, revealing insights into its conformational changes and phase transitions["].

Synthesis Analysis

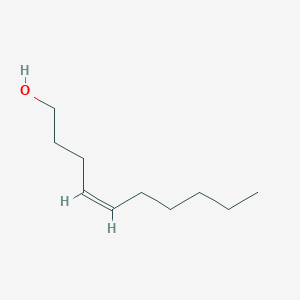

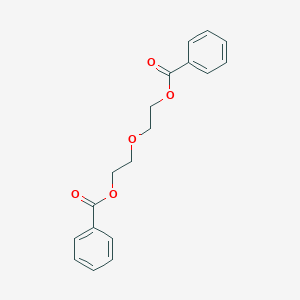

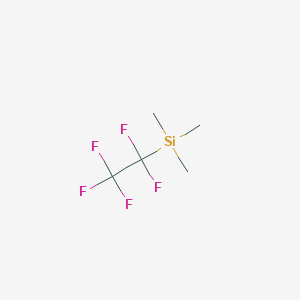

The synthesis of benzyl azide and its derivatives has been explored in several studies. For instance, benzyl azide can react with terminal di-, tri-, and tetraynes under catalysis by CuSO4.5H2O to yield triazoles in moderate to good yields["]. Additionally, azidoiodinanes, which can be derived from benziodoxoles and trimethylsilyl azide, have been prepared and characterized, demonstrating the potential for direct azidation of organic substrates["].Molecular Structure Analysis

The molecular structure of benzyl azide has been characterized using various spectroscopic techniques. High-pressure Raman scattering spectroscopy and X-ray diffraction have been employed to analyze the vibrational aspects and structural changes of benzyl azide under different pressure conditions["]. The compound undergoes a conformational change at 0.67 GPa, which is associated with the rotation of the methylene and azide groups["].Chemical Reactions Analysis

Benzyl azide is involved in several chemical reactions. It can undergo regioselective trapping with terminal polyynes to form triazoles["]. The Lewis acid-promoted reactions of benzylic azides with ketones can lead to a competition between Schmidt and Mannich pathways, resulting in the formation of bicyclic lactams or Mannich products depending on the tether length["]. Furthermore, benzyl azide participates in "click" chemistry, undergoing copper(I)-catalyzed 3+2 cycloadditions with platinum polyynyl complexes["].Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl azide have been studied through various experimental techniques. The high-pressure Raman spectra and X-ray diffraction measurements have provided insights into the phase behavior of benzyl azide, indicating a liquid to solid phase transition at 2.7 GPa and the decomposition of azide groups at 25.6 GPa["]. The vibrational analysis has also highlighted the role of C-H···π interactions in the behavior of benzyl azide under pressure["].Common Problem

Some frequently asked questions about Benzyl azide

What are the electronic properties of Benzyl azide and its derivatives?Studies suggest that benzyl azide and its derivaBtives exhibit a range of electronic properties including multielectron redox behavior, luminescence, high resistivity in non-ionic complexes, multiple ionization energies, pi-pi* transitions, and participate in chemical reactions that form various triazole derivatives[“].

What are the potential applications of Benzyl azide in organic electronics and catalysis?

Studies suggest that benzyl azide and its derivatives have potential applications in organic electronics and catalysis through various synthesis methods involving metal-catalyzed reactions and metal-free conditions[“].

Aplicaciones Científicas De Investigación

Metabolic Labeling of DNA

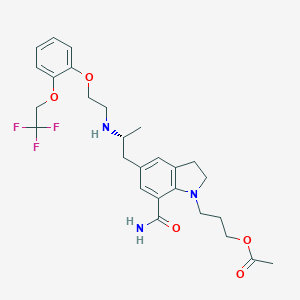

Application: Benzyl azide derivatives, such as 5-(azidomethyl)-2′-deoxyuridine (AmdU), are used for metabolic incorporation into cellular DNA, enabling sensitive detection of DNA replication through click chemistry reactions["].Methodology: The stability of AmdU in solution was compared to other azido nucleosides, and its ability to label cellular DNA was assessed by adding fluorescent alkyne derivatives["].

Key Findings: AmdU was found to be stable in solution and provided robust labeling of cellular DNA, highlighting the importance of azide group stability in bioorthogonal chemical reporter strategies["].

Synthesis of Asymmetric Multifunctional Phosphorus Ligands

Application: Benzyl azide is used in the selective azide mono-oxidation of bis(phosphines) to create asymmetric multifunctional phosphorus ligands, which are important in coordination chemistry["].Methodology: The Staudinger reaction process was employed for the azide oxidation, and the resulting ligands were structurally characterized using crystallography["].

Key Findings: The study provided structural characterization of the ligands and demonstrated that the iminophosphoranophosphines formed are good complexing agents for Rh(I) complexes["].

Synthetic Utility as a Scavenger

Application: An ionic liquid functionalized with benzyl azide was synthesized to scavenge excess alkynes in organic synthesis["].Methodology: The scavenging efficiency of the ionic liquid-supported benzyl azide was evaluated in the synthesis of 2,4-disubstituted quinoline via the Povarov reaction["].

Key Findings: The benzyl azide-functionalized ionic liquid showed excellent efficiency in alkyne scavenging and offered advantages such as ease of monitoring and purification without column chromatography["].

Study by UV Photoelectron Spectroscopy and Mass Spectrometry

Application: Benzyl azide and its derivatives were characterized to understand their electronic properties and fragmentation mechanisms["].Methodology: Mass spectrometry and ultraviolet photoelectron spectroscopy were used to study the fragmentation mechanisms and electronic properties of benzyl azide and methylbenzyl azides["].

Key Findings: The study differentiated isomers of methylbenzyl azides and provided insights into the nature of ions resulting from molecular ion fragmentation["].

Regioselective Trapping of Polyyne Frameworks

Application: Benzyl azide reacts with terminal di-, tri-, and tetraynes to form triazoles, which are useful in various chemical syntheses["].Methodology: The reaction was catalyzed by CuSO4·5H2O and the regioselectivity was determined by X-ray crystallographic analysis["].

Key Findings: The reaction proceeded regioselectively to give alkynyl, butadiynyl, and hexatriynyl triazoles without evidence of multiple azide additions["].

Functionalization and Thermal Decomposition of Azides:

Application: Benzylic azides were prepared and their thermal decomposition was studied to understand the selectivity of rearrangement products["].Methodology: Benzylic azides were synthesized from o-acyl-benzoic acids and related compounds, and their thermal decomposition was analyzed["].

Key Findings: The selectivity of rearrangement depended on the migratory aptitude of substituents and stereoelectronic factors["].

Intramolecular Reactions with Ketones:

Application: Benzylic azides were used to investigate the competition between Schmidt and Mannich reaction pathways in the presence of ketones["].Methodology: Lewis acid-promoted reactions of benzylic azides with ketones were performed, and the dependence of products on ketone ring size and tether length was studied["].

Key Findings: Bicyclic lactams from the Schmidt reaction were obtained with a four-carbon linker, while Mannich products predominated for longer tethers["].

Visible Light Sensitization and Cascade Cyclization:

Application: Benzoyl azides were sensitized with visible light to afford oxindoles and spirooxindoles via cascade cyclization, which are important in medicinal chemistry["].Methodology: The reaction of benzoyl azides with N-phenylmethacrylamides was studied under visible light to explore the cyclization pathway["].

Key Findings: The study suggested a non-nitrene pathway for the reaction, with triplet benzoyl azides acting as the reactive intermediate["].

Benzyl azide and its derivatives have diverse applications in chemical synthesis, ranging from DNA labeling to the creation of complex ligands and the formation of valuable heterocyclic compounds. The methodologies employed include click chemistry, crystallography, mass spectrometry, photoelectron spectroscopy, and visible light sensitization, demonstrating the versatility of benzyl azide in various chemical transformations. The key findings from these studies contribute to the understanding of reaction mechanisms, stability of azide groups, and the development of new synthetic methods.

Mecanismo De Acción

Benzyl azide exhibits a complex mechanism of action, characterized by its reactivity in various chemical processes.

1,2-Phenyl Migration and Nitrogen Liberation: Schildknegt, Agrios, and Aubé (1998) discovered that treating benzyl azide with triflic acid or titanium tetrachloride causes a 1,2-phenyl migration, accompanied by the liberation of molecular nitrogen. This reaction leads to the formation of Mannich bases, which are important intermediates in organic synthesis (Schildknegt, Agrios, & Aubé, 1998).

Role in Synthesis of Benzimidazoles: Shen and Driver (2008) reported that the synthesis of benzimidazoles from aryl azides is catalyzed by iron(II) bromide through a Lewis acid mechanism. This process involves the substitution of a vinyl group with an imine, highlighting the reactivity of benzyl azide in complex organic reactions (Shen & Driver, 2008).

Synthesis from N-triftosylhydrazones: Li et al. (2022) demonstrated that benzylic azides, including benzyl azide, can be synthesized from N-triftosylhydrazones using a stable non-metallic azide source under mild conditions. This process involves the elimination of nitrogen (N2) by an azide ion at the electron-deficient diazo-carbon (Li et al., 2022).

Oxidation to Benzonitrile: Vila et al. (2016) discovered that toluene dioxygenase (TDO) catalyzes the oxidation of benzyl azide to benzonitrile. This enzymatic transformation involves further dioxygenation to produce cis-cyclohexadienediol, demonstrating a unique biochemical interaction of benzyl azide.

Fragmentation Mechanism: Pinto et al. (2010) studied the fragmentation mechanism of benzyl azide and its methyl derivatives, focusing on the influence of the electronic properties of the substituents. Their findings are crucial in understanding the reactivity and behavior of benzyl azide under various conditions (Pinto et al., 2010).

Efectos Bioquímicos Y Fisiológicos

while direct physiological and biochemical effects of benzyl azide itself are not extensively documented, its derivatives and related compounds demonstrate interactions with biological systems, including effects on tumor cell growth, DNA labeling, and platelet function. The specific impacts of benzyl azide in a biological context would require further detailed research.

Mannich Reaction and Nitrogen Liberation: Schildknegt, Agrios, and Aubé (1998) found that treating benzyl azide with certain acids leads to a 1,2-phenyl migration and liberation of molecular nitrogen. This chemical transformation results in the formation of Mannich bases, important intermediates in organic synthesis (Schildknegt, Agrios, & Aubé, 1998).

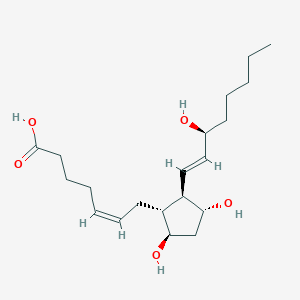

Inhibition of Tumor Cell Growth: Aziridinylbenzoquinones, which are related to benzyl azide, have been shown to induce p21 expression in human tumor cells. This effect is mediated by reactive oxygen species formed during their metabolism, leading to suppressed tumor cell growth (Qiu, Forman, Schönthal, & Cadenas, 1996).

DNA Labeling: Benzyl azide derivatives, such as 5α-(azidomethyl)2′deoxyuridine (AmdU), can label cellular DNA when combined with fluorescent alkyne derivatives. This indicates that benzyl azide derivatives can be stable under physiological conditions and interact with biomolecules for labeling purposes.

Inhibition of HeLa Cell Growth: Benzyl azide derivatives have been reported to inhibit the growth of HeLa cells and enhance the lifespan of mice bearing tumors. This suggests a potential biochemical interaction with cellular mechanisms affecting cell growth and viability (De las Heras, Alonso, & Alonso, 1979).

Platelet Function Inhibition: Arora et al. (1987) reported that a benzyl azide derivative irreversibly inhibits platelet function after photolysis and resuspension, indicating a potential for selective biochemical interactions affecting blood clotting processes (Arora, Kattelman, Lim, Le Breton, & Venton, 1987).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Benzyl azide's reactivity and efficiency in specific chemical transformations are advantageous for laboratory experiments, particularly in organic synthesis and labeling. However, its propensity for sooting, potential decomposition in certain reactions, and phase transition under high pressure are limitations that need to be considered in experimental design.

Advantages

Chemical Reactivity: Benzyl azide demonstrates significant reactivity in laboratory experiments. For instance, it can be used to produce α-azidobenzyl carbocations, which are captured by water to yield carbonyl compounds. This reactivity makes it a valuable tool in synthetic organic chemistry (Jagannadham, 2003).Efficiency in Scavenging: Ionic liquid-supported benzyl azide provides excellent efficiency in alkyne scavenging (85-100%), making it a valuable tool for the synthesis of complex organic molecules like 2,4-disubstituted quinoline (Choudhary et al., 2015).

Stability and Labeling: Benzylic azide derivatives like 5α-methyl-2′-deoxyuridine (AmdU) are stable in solution at physiological temperatures and can robustly label cellular DNA upon addition of fluorescent alkyne derivatives. This stability makes benzyl azide derivatives useful in biochemical labeling and imaging experiments.

Limitations

Sooting Propensity: Benzyl azides can increase the burning rate and flame size in certain reactions but also have a stronger sooting propensity compared to other substances like diesel. This characteristic may limit its use in combustion-related experiments (Han et al., 2017).Decomposition in Reactions: Benzyl azide can undergo decomposition in certain reactions, limiting its utility. For example, its reaction with trichloroacetyl isothiocyanate gives 1,2,4-oxathiazolidines, which cannot be isolated due to decomposition into 1,2,4-thiadiazole derivatives.

Phase Transition under High Pressure: Benzyl azide undergoes a conformational change at 0.67 GPa and transitions from liquid to solid phase at 2.7 GPa. This behavior under high pressure might limit its use in experiments requiring stability under varying pressure conditions (Jiang et al., 2015).

Direcciones Futuras

Future research directions for benzyl azide are likely to expand in several key areas, given its unique chemical properties and potential applications:

Synthesis of Complex Organic Molecules: Benzyl azides can be promising precursors for the synthesis of fused 1,2,3-triazole and isoindoline derivatives, as demonstrated by Xie et al. (2017). This opens up opportunities for developing new synthetic pathways and complex organic structures (Xie et al., 2017).

Catalysis and Bond Formation: The development of catalysts that promote efficient C-N bond formation using benzyl azide, as explored by Chen and Huestis (2015), could be a significant area of research. This could lead to more efficient and selective chemical synthesis processes (Chen & Huestis, 2015).

Biochemical Labeling and Imaging: The stability and reactivity of benzyl azide derivatives like 5α-methyl-2′-deoxyuridine (AmdU) in labeling cellular DNA suggest future developments in biochemical labeling and imaging techniques (Neef & Luedtke, 2014).

Antibacterial and Antifungal Applications: Benzyl-protected penicillin-triazole conjugates (PNTCs) have shown in vitro antibacterial and antifungal properties. Research in this area could lead to new therapeutic agents, especially with compound 7i showing promise for future clinical studies (Sahu, Sahu, & Agrawal, 2019).

"Click" Chemistry and Molecular Synthesis: The use of benzyl azide in "click" chemistry, particularly in cycloadditions to produce 1,2,3-triazoles, indicates potential for expanding synthetic methodologies and designing novel molecules (Gauthier et al., 2009).

Theoretical and Computational Studies: Research involving theoretical and computational studies of benzyl azide, as conducted by Santos et al. (2006), can enhance understanding of its molecular properties, which is crucial for designing targeted reactions and applications (Santos et al., 2006).

Future research on benzyl azide is likely to focus on developing new synthetic routes for complex organic molecules, enhancing catalytic processes for bond formation, expanding its use in biochemical labeling and imaging, exploring antibacterial and antifungal applications, and conducting theoretical studies to understand its molecular properties.

Propiedades

IUPAC Name |

azidomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-10-9-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLLFLQFQMACJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211244 | |

| Record name | Benzyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl azide | |

CAS RN |

622-79-7 | |

| Record name | Benzyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 622-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL AZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFD57Z7J9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

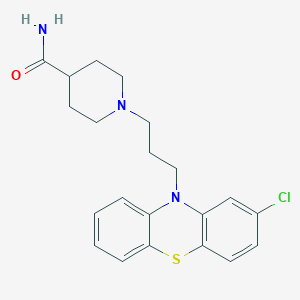

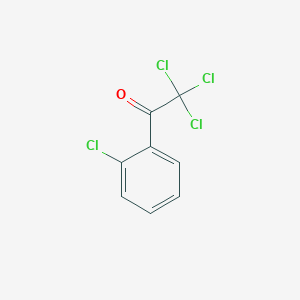

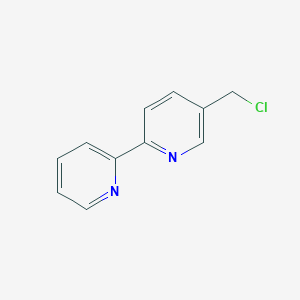

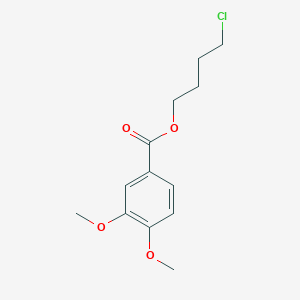

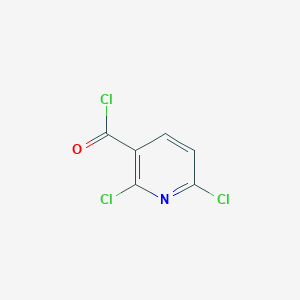

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.